molecular formula C24H18ClFN2O4 B2898977 5-((2-Chloro-4-fluorobenzyl)oxy)-2-(5-(2-methoxyphenoxy)pyrimidin-4-yl)phenol CAS No. 903870-95-1

5-((2-Chloro-4-fluorobenzyl)oxy)-2-(5-(2-methoxyphenoxy)pyrimidin-4-yl)phenol

Cat. No.: B2898977
CAS No.: 903870-95-1
M. Wt: 452.87
InChI Key: MDGVOOOWFMYWAQ-UHFFFAOYSA-N
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Description

5-((2-Chloro-4-fluorobenzyl)oxy)-2-(5-(2-methoxyphenoxy)pyrimidin-4-yl)phenol is a synthetic small molecule featuring a phenol core substituted with two distinct moieties:

  • A pyrimidine ring at position 2, functionalized with a 2-methoxyphenoxy group at its 5-position.
  • A 2-chloro-4-fluorobenzyloxy group at position 5 of the phenol.

Its design likely aims to optimize binding affinity and metabolic stability through strategic substitution patterns.

Properties

IUPAC Name

5-[(2-chloro-4-fluorophenyl)methoxy]-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClFN2O4/c1-30-21-4-2-3-5-22(21)32-23-12-27-14-28-24(23)18-9-8-17(11-20(18)29)31-13-15-6-7-16(26)10-19(15)25/h2-12,14,29H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDGVOOOWFMYWAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=CN=CN=C2C3=C(C=C(C=C3)OCC4=C(C=C(C=C4)F)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-((2-Chloro-4-fluorobenzyl)oxy)-2-(5-(2-methoxyphenoxy)pyrimidin-4-yl)phenol” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions to form the final product. Common synthetic routes may include:

    Nucleophilic substitution reactions: Introduction of chloro and fluoro groups.

    Coupling reactions: Formation of the pyrimidinyl and phenoxy linkages.

    Hydroxylation: Introduction of the phenol group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes for large-scale production. This includes:

    Catalysis: Use of catalysts to increase reaction efficiency.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

    Safety and Environmental Considerations: Ensuring safe handling of reagents and minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

“5-((2-Chloro-4-fluorobenzyl)oxy)-2-(5-(2-methoxyphenoxy)pyrimidin-4-yl)phenol” can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Halogen exchange reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Organic solvents like dichloromethane, ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in biochemical assays and studies.

    Medicine: Investigated for its pharmacological properties.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “5-((2-Chloro-4-fluorobenzyl)oxy)-2-(5-(2-methoxyphenoxy)pyrimidin-4-yl)phenol” would involve its interaction with specific molecular targets. This could include:

    Enzyme inhibition: Binding to active sites of enzymes.

    Receptor modulation: Interaction with cellular receptors.

    Pathway interference: Disruption of biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues and their distinguishing features are summarized below:

Compound Name Key Substituents Molecular Weight (g/mol) LogP Reported Bioactivity Reference
Target Compound 2-Chloro-4-fluorobenzyloxy; 2-methoxyphenoxy-pyrimidine ~467.8 (calculated) ~4.9* Hypothesized kinase inhibition (structural analogy to Bosentan) N/A
Bosentan (4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-pyrimidin-4-yl]) 2-Methoxyphenoxy-pyrimidine; tert-butyl; hydroxyethoxy 551.6 3.8 Dual endothelin receptor antagonist (FDA-approved for pulmonary arterial hypertension)
2-[2-Amino-5-(4-chlorophenyl)pyrimidin-4-yl]-5-[(4-methylbenzyl)oxy]phenol 4-Chlorophenyl-pyrimidine; 4-methylbenzyloxy 417.9 5.2 Antimicrobial activity (structural data only)
Compound A (Patent 6624: Thieno[2,3-d]pyrimidine derivative) Thienopyrimidine; 2-methoxyphenyl; chloro-methylphenol ~600 (estimated) N/A MCL-1/BCL-2 inhibitor (cancer therapy)
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine Fluorophenyl; methoxyphenylaminomethyl; methyl-pyrimidine 457.5 4.1 Antibacterial/antifungal activity

*Calculated using XLogP3 (PubChem method).

Physicochemical and Pharmacokinetic Comparisons

  • Molecular Weight : At ~467.8 g/mol, it falls within the acceptable range for oral bioavailability, though larger than Bosentan (551.6 g/mol).
  • Hydrogen Bonding: The phenol and pyrimidine groups provide hydrogen bond donors/acceptors, akin to Bosentan’s hydroxyethoxy and pyrimidine motifs.

Pharmacological and Functional Comparisons

  • Receptor Targeting : Unlike Bosentan (endothelin receptor antagonist), the target compound’s pyrimidine core and halogenated benzyloxy group align more closely with kinase inhibitors (e.g., EGFR or VEGFR) or BCL-2/MCL-1 inhibitors (as seen in Compound A).
  • Bioactivity: Structural analogs like N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine exhibit antimicrobial activity, while thienopyrimidine derivatives (e.g., Compound A) show anticancer effects. The target compound’s bioactivity remains unconfirmed but may share similar mechanisms.

Q & A

Basic: What are the critical steps for synthesizing 5-((2-Chloro-4-fluorobenzyl)oxy)-2-(5-(2-methoxyphenoxy)pyrimidin-4-yl)phenol, and how are reaction conditions optimized?

Answer:
The synthesis involves multi-step routes, including:

  • Coupling reactions : Pyrimidine ring formation via nucleophilic aromatic substitution, requiring catalysts like Pd(PPh₃)₄ or CuI under inert atmospheres .
  • Etherification : Introduction of the 2-chloro-4-fluorobenzyl group via Williamson ether synthesis, optimized at 60–80°C in polar aprotic solvents (e.g., DMF) with K₂CO₃ as a base .
  • Purification : Chromatography (silica gel or HPLC) ensures >95% purity, with TLC monitoring (Rf = 0.3–0.5 in ethyl acetate/hexane) .
    Key optimization parameters : Solvent polarity, temperature control, and stoichiometric ratios of intermediates.

Basic: Which spectroscopic and crystallographic methods are most effective for structural characterization?

Answer:

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; pyrimidine carbons at δ 155–165 ppm) .
  • X-ray crystallography : Resolves spatial arrangements, such as dihedral angles between pyrimidine and phenolic rings (e.g., 12–86°), critical for assessing planarity and steric effects .
  • Mass spectrometry : HRMS confirms molecular weight (e.g., [M+H]+ at m/z 511.2) .

Advanced: How can researchers resolve contradictions in biological activity data between this compound and its analogs?

Answer:
Discrepancies often arise from substituent effects:

  • Case study : Trifluoromethyl vs. methyl groups at pyrimidine-C6 alter lipophilicity (logP difference ~1.5), impacting membrane permeability .
  • Methodology :
    • Dose-response assays : Compare IC₅₀ values under standardized conditions (e.g., 72-hour cytotoxicity in HeLa cells) .
    • Structural alignment : Overlay analogs using molecular docking (e.g., AutoDock Vina) to identify steric clashes or hydrogen-bonding variations .
    • Meta-analysis : Cross-reference PubChem bioactivity data (AID 743255) for reproducibility .

Advanced: What strategies mitigate low yields in the final coupling step of the synthesis?

Answer:
Common issues and solutions:

  • Side reactions : Competing ether cleavage due to acidic protons—use protecting groups (e.g., TBS for phenolic -OH) .
  • Catalyst poisoning : Trace moisture degrades Pd catalysts—employ molecular sieves or rigorous solvent drying .
  • Temperature control : Maintain 60–70°C for Suzuki-Miyaura coupling to balance reaction rate and byproduct formation .

Advanced: How can computational methods predict this compound’s binding affinity to kinase targets?

Answer:

  • Molecular dynamics (MD) : Simulate interactions with ATP-binding pockets (e.g., EGFR kinase) using GROMACS. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .
  • Pharmacophore modeling : Identify essential features (e.g., hydrogen-bond acceptors at pyrimidine-N1 and hydrophobic regions near chloro/fluorobenzyl) .
  • Validation : Compare with experimental IC₅₀ data from kinase inhibition assays (e.g., ADP-Glo™) .

Basic: What are the stability considerations for this compound under different storage conditions?

Answer:

  • Light sensitivity : Decomposition observed under UV exposure—store in amber vials at -20°C .
  • Hydrolysis : Susceptible to ester/ether cleavage in aqueous buffers (pH > 8)—lyophilize for long-term stability .
  • Solvent choice : Stable in DMSO (>6 months at -80°C) but avoid repeated freeze-thaw cycles .

Advanced: How do substituent modifications (e.g., methoxy vs. ethoxy) impact biological activity?

Answer:

  • Methoxy → Ethoxy : Increases steric bulk, reducing binding to narrow active sites (e.g., COX-2 inhibition drops by 40%) .
  • Fluoro vs. Chloro : Fluorine’s electronegativity enhances hydrogen bonding with Ser530 in COX-1, improving selectivity .
  • Data-driven design : QSAR models correlate Hammett σ values with log(IC₅₀) (R² = 0.89) .

Basic: Which analytical techniques validate purity and identity during synthesis?

Answer:

  • HPLC : Reverse-phase C18 column (ACN/water gradient) with retention time ~12.3 min; UV detection at 254 nm .
  • Elemental analysis : Acceptable deviation ≤0.4% for C, H, N .
  • Melting point : Sharp range (e.g., 287–293°C) indicates high crystallinity .

Advanced: What experimental designs address low reproducibility in enzyme inhibition assays?

Answer:

  • Controls : Include positive controls (e.g., Celecoxib for COX-2) and vehicle-only samples .
  • Buffer optimization : Use Tris-HCl (pH 7.4) over PBS to prevent metal ion interference .
  • Statistical rigor : Triplicate runs with ANOVA (p < 0.05) and Z’-factor >0.5 for high-throughput screens .

Advanced: How to design derivatives with improved pharmacokinetic properties?

Answer:

  • LogP optimization : Introduce polar groups (e.g., -SO₂NH₂) to reduce logP from 3.8 to 2.5, enhancing solubility .
  • Metabolic stability : Replace labile ethers with carbamates—assess via liver microsome assays (t₁/₂ > 60 min) .
  • In silico ADMET : Use SwissADME to predict CYP450 interactions and blood-brain barrier permeability .

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